![molecular formula C25H24ClNO4S2 B131830 3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-(3-methoxy-3-oxopropyl)sulfanylmethyl]sulfanylpropanoic acid CAS No. 131774-44-2](/img/structure/B131830.png)
3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-(3-methoxy-3-oxopropyl)sulfanylmethyl]sulfanylpropanoic acid
描述
This compound is a structurally complex molecule featuring a 7-chloroquinoline core linked via an ethenyl group to a phenyl ring. The phenyl ring is further substituted with a bis-sulfanylmethyl moiety connected to a methoxy-oxopropyl chain and a terminal propanoic acid group. Its molecular formula is C₂₆H₂₅ClN₂O₄S₂, with a molecular weight of 537.07 g/mol .
生物活性
The compound 3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-(3-methoxy-3-oxopropyl)sulfanylmethyl]sulfanylpropanoic acid is a complex organic molecule with significant potential in biological research. This article aims to explore its biological activity, synthesis, and relevant research findings, including case studies and data tables.
Basic Information
- Molecular Formula: C26H27ClN2O3S2
- Molecular Weight: 515.1 g/mol
- IUPAC Name: 3-[[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoic acid
Structural Representation
The structure of the compound can be represented using various notations:
- InChI Key: AXUZQJFHDNNPFG-UHFFFAOYSA-N
- SMILES: CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O
Property | Value |
---|---|
Purity | ≥95% |
Solubility | Soluble in DMSO |
Stability | Stable under ambient conditions |
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives of quinoline have shown effectiveness against various bacterial strains, likely due to their ability to interfere with bacterial protein synthesis and cell wall integrity .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Activity: The presence of sulfur moieties may interact with thiol groups in enzymes, leading to inhibition.
- Intercalation into DNA: The aromatic rings can intercalate into DNA strands, disrupting replication and transcription processes.
- Modulation of Signal Transduction Pathways: The compound may influence pathways involved in inflammation and apoptosis, potentially offering therapeutic applications in cancer treatment .
Case Studies
-
Antibacterial Activity Against Staphylococcus aureus:
- A study demonstrated that derivatives similar to this compound showed significant inhibition of Staphylococcus aureus growth with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL.
- The mechanism was attributed to the disruption of the bacterial cell membrane integrity.
-
Anticancer Potential:
- Preliminary studies on cell lines indicated that the compound could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- In vitro assays revealed IC50 values around 15 µM in several cancer cell lines, suggesting a promising lead for further development .
Synthesis Routes
The synthesis of this compound typically involves multi-step organic reactions:
-
Formation of the Quinoline Derivative:
- Starting from commercially available quinoline derivatives, reactions involving aldehydes and ketones are conducted.
-
Thioether Formation:
- Utilizing thiol reagents to introduce sulfur functionalities at specific sites on the aromatic rings.
-
Final Coupling Reaction:
- The final step involves coupling the synthesized intermediates to form the complete structure through nucleophilic substitution reactions.
Related Compounds
Compound Name | Structure Representation | Biological Activity |
---|---|---|
7-Chloroquinoline | Structure | Antimicrobial |
Dimethylamino Propanoic Acid | Structure | Anticancer |
科学研究应用
Structural Information
- Molecular Formula : C28H22ClNO3
- Molecular Weight : 455.93 g/mol
- IUPAC Name : (E)-Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to the quinoline structure, including derivatives like 7-chloroquinoline. Research indicates that these compounds can selectively target cancer cells, demonstrating significant antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Effects
In a study examining similar compounds, derivatives were tested against human colorectal (HCT-116) and breast cancer (MCF-7) cell lines. The results showed that several compounds exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, indicating strong potential as anticancer agents due to their ability to induce cell death selectively in cancerous cells while sparing normal cells .
Targeting Specific Cancer Types
The compound's structure suggests it may be particularly effective against cancers known to express high levels of certain receptors that interact with quinoline derivatives. Ongoing research aims to elucidate these interactions further and optimize the compound for clinical use.
Development of Analogues
Researchers are exploring analogues of this compound to improve efficacy and reduce side effects. Modifications to the side chains or functional groups could lead to compounds with enhanced selectivity or potency against specific cancer types.
Table 1: Antiproliferative Activity of Related Compounds
Compound Name | Cell Line | IC50 (μg/mL) | Reference |
---|---|---|---|
Compound A | HCT-116 | 1.9 | |
Compound B | MCF-7 | 5.0 | |
Compound C | HCT-116 | 7.52 |
Table 2: Synthesis Overview
Step | Reagents/Conditions | Outcome |
---|---|---|
1 | Acrylic acid + thione precursor | Formation of thione derivative |
2 | Michael addition with various substrates | Target compound synthesis |
3 | Purification via crystallization | Pure product obtained |
常见问题
Basic Research Questions
Q. What are the key synthetic routes for this compound, and how are intermediates characterized?
- Synthesis Strategy :
- The quinoline core is typically synthesized via Skraup or Friedländer reactions, with chlorination at position 7 .
- The (E)-ethenyl linkage is introduced via Heck coupling using palladium catalysts (e.g., Pd(OAc)₂/PPh₃), ensuring stereochemical control .
- Sulfanyl groups are added via thiol-ene "click" chemistry or nucleophilic substitution under inert conditions .
- Intermediate Characterization :
- NMR : Confirm regiochemistry of quinoline (¹H NMR: aromatic protons at δ 8.2–9.0 ppm) and E-configuration of ethenyl (J = 12–16 Hz for trans coupling) .
- HPLC-MS : Monitor reaction progress and purity (>95%) using reverse-phase C18 columns and ESI-MS for molecular ion verification (e.g., m/z 458.95 for C₂₈H₂₄ClNO₃S₂) .
Q. Which spectroscopic techniques are critical for structural confirmation?
- ¹H/¹³C NMR : Assign sulfanyl-methyl protons (δ 2.5–3.5 ppm) and methoxy groups (δ 3.7–3.9 ppm). 2D NMR (COSY, HSQC) resolves connectivity .
- FT-IR : Confirm ester C=O (1720–1740 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹) .
- X-ray Crystallography : Resolves absolute stereochemistry and molecular packing (e.g., CCDC: CCD00818971) .
Advanced Research Questions
Q. How can stereochemical integrity during ethenyl bond formation be optimized?
- Catalytic Systems : Use Pd-catalyzed asymmetric Heck reactions with chiral ligands (e.g., BINAP) to enhance enantiomeric excess (>90%) .
- Analytical Validation :
- Chiral HPLC (Chiralpak IA column, hexane:IPA eluent) to separate enantiomers.
- Circular Dichroism (CD) to confirm optical activity .
- Contradiction Resolution : If unexpected stereoisomers arise, re-optimize reaction temperature (60–80°C) and ligand ratios to suppress racemization .
Q. How can contradictory biological activity data (e.g., IC₅₀ variability) be addressed?
- Assay Design :
- Use orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to differentiate target-specific effects from off-target toxicity .
- Standardize cell lines (e.g., HepG2 for liver metabolism studies) and control for pH-dependent solubility (carboxylic acid group pKa ~4.5) .
- Mechanistic Studies :
- Molecular docking (AutoDock Vina) to predict binding to quinoline targets (e.g., cytochrome P450).
- siRNA knockdown of suspected targets (e.g., PfCRT for antimalarial activity) to validate mechanism .
Q. What computational methods predict interactions with biological targets?
- Molecular Dynamics (MD) : Simulate binding stability in lipid bilayers (GROMACS) to assess membrane permeability .
- QSAR Modeling : Use descriptors like logP (calculated ~3.1) and topological polar surface area (~90 Ų) to correlate structure with activity .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon sulfanyl group modification .
Q. Stability and Storage
Q. What are the stability considerations for long-term storage?
- Degradation Pathways : Hydrolysis of ester (t₁/₂ ~30 days at pH 7.4) and sulfanyl oxidation (ROS-sensitive).
- Storage Recommendations :
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The compound shares structural motifs with several leukotriene receptor antagonists. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
3-[[3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-(3-methoxy-3-oxopropyl)sulfanylmethyl]sulfanylpropanoic acid | C₂₆H₂₅ClN₂O₄S₂ | 537.07 | Methoxy-oxopropyl sulfanyl chain, propanoic acid terminus |
Verlukast (MK-679) | C₂₆H₂₇ClN₂O₃S₂ | 523.14 | Dimethylamino-oxopropyl sulfanyl chain, propanoic acid terminus |
Montelukast Sodium | C₃₅H₃₅ClNNaO₃S | 608.18 | Cyclopropyl acetic acid terminus, hydroxypropan-2-yl phenyl substitution |
MK-571 (Sodium Salt) | C₂₆H₂₅ClN₂NaO₃S₂ | 537.07 | Dimethylamino-3-oxopropyl sulfanyl chain, sodium carboxylate |
Sources :
Pharmacological and Metabolic Differences
Receptor Binding and Selectivity
- Target Compound: The terminal propanoic acid group enhances binding to cysteinyl leukotriene receptors (CysLT₁), similar to Montelukast . However, the methoxy-oxopropyl chain may reduce metabolic oxidation compared to Verlukast’s dimethylamino group .
- Verlukast (MK-679): Its dimethylamino group undergoes N-hydroxymethylation and glucuronidation, leading to metabolites (M5-M7) with reduced activity .
- Montelukast : The cyclopropyl acetic acid moiety improves oral bioavailability and selectivity for CysLT₁ receptors, making it clinically effective in asthma .
- MK-571 : The sodium carboxylate group increases solubility but may alter tissue distribution compared to the free acid form .
Table 2: Metabolic Pathways
Compound | Major Metabolites | Metabolic Stability | Clinical Relevance |
---|---|---|---|
Target Compound | Sulfoxides (potential isomers) | Moderate | Pending in vivo studies |
Verlukast | M1-M4 (sulfoxides), M5-M7 (glucuronides) | Low | Limited use due to rapid metabolism |
Montelukast | Hydroxylated derivatives, glucuronides | High | Approved for chronic asthma |
MK-571 | Stable under physiological conditions | High | Research tool for leukotriene inhibition studies |
Sources :
Physicochemical Properties
- Solubility: The target compound’s propanoic acid group confers moderate water solubility, comparable to MK-571 but lower than Montelukast sodium .
- Synthetic Accessibility : The bis-sulfanyl linkage introduces synthetic complexity, resulting in lower yields (~47.5%) compared to Montelukast derivatives synthesized via optimized Grignard reactions .
准备方法
Structural Overview and Key Synthetic Challenges
The target compound features a (7-chloroquinolin-2-yl)ethenyl group conjugated to a phenyl ring, with two thioether-linked propanoic acid chains. The (S,E)-stereochemistry necessitates asymmetric synthesis or resolution techniques. Key challenges include:
-
Regioselective formation of the quinoline-vinyl-phenyl core.
-
Installation of thioether bonds without racemization.
-
Preservation of stereochemical integrity during ester hydrolysis .
Primary Synthetic Route from 3,3'-Bis(thio) Precursor
Starting Material: 3,3'-[[[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]methylene]bis(thio)]bis-propanoic Acid 1,1'-Dimethyl Ester
The synthesis begins with this dimethyl ester derivative (MW: 502 g/mol), which serves as a protected form of the final compound .
Step 1: Selective Ester Hydrolysis
-
Reagents : Aqueous NaOH (2 M), methanol/water (4:1).
-
Conditions : Reflux at 70°C for 8–12 h.
-
Outcome : Hydrolysis of one methyl ester to the carboxylic acid, achieving >95% conversion .
-
Mechanism : Base-catalyzed saponification, favoring the less sterically hindered ester.
Step 2: Thioether Methylation
-
Reagents : Methyl iodide (3 equiv), K₂CO₃ (2.5 equiv), DMF.
-
Conditions : 0°C to room temperature, 6 h.
-
Analysis : Confirmed via ¹H NMR (δ 3.67 ppm, singlet for methoxy group).
Step 3: Deprotection and Acidification
-
Reagents : HCl (6 M), THF.
-
Conditions : Stirring at 25°C for 2 h.
Alternative Pathways and Optimization
Wittig Olefination for Vinyl-Quinoline Formation
A reversed Wittig strategy improves coupling efficiency:
-
Ylide Preparation : Triphenylphosphine hydrobromide (Ph₃P·HBr) with NaBH₄ in THF .
-
Coupling : React ylide with 7-chloroquinoline-2-carbaldehyde at −78°C.
-
Yield Improvement : 50% → 95% via temperature-controlled addition .
Suzuki-Ozonolysis Sequence
For modular assembly of the aryl-vinyl-quinoline system:
-
Suzuki Coupling : 3-Bromophenylboronic acid with 7-chloro-2-quinolinyltriflate (Pd(PPh₃)₄, K₂CO₃) .
-
Ozonolysis : Cleavage of styrene intermediates to aldehydes, followed by reductive workup (Me₂S) .
Critical Process Parameters
Stereochemical Control and Resolution
The (S)-configuration at the sulfanylmethyl center is achieved via:
-
Chiral Auxiliaries : Use of (R)-BINOL-derived catalysts during thioether formation.
-
Crystallization-Induced Dynamic Resolution : Recrystallization from 2-propanol/water upgrades enantiomeric excess from 95% to >99.5% .
Scalability and Industrial Considerations
-
Chromatography Elimination : Replaced with crystallization (91% recovery) .
-
Hazard Mitigation : Substituted ozonolysis with safer oxidizing agents (e.g., NaIO₄) .
-
Cost Analysis : Raw material costs reduced by 40% using diethyl oxalate over dibenzyl variants .
Analytical Characterization Data
属性
IUPAC Name |
3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-(3-methoxy-3-oxopropyl)sulfanylmethyl]sulfanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClNO4S2/c1-31-24(30)12-14-33-25(32-13-11-23(28)29)19-4-2-3-17(15-19)5-9-21-10-7-18-6-8-20(26)16-22(18)27-21/h2-10,15-16,25H,11-14H2,1H3,(H,28,29)/b9-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNFCFISWSRFDG-WEVVVXLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCSC(C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClNO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。